molecular formula C13H12FN5O B1439361 (2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine CAS No. 1204298-33-8

(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Cat. No. B1439361
M. Wt: 273.27 g/mol
InChI Key: KVMYOMJHQXDIMI-UHFFFAOYSA-N
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Description

“(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” is a chemical compound with the molecular formula C13H12FN5O. It has an average mass of 273.266 Da and a monoisotopic mass of 273.102600 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12FN5O/c14-10-3-1-9(2-4-10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorophenyl, triazolo, pyridazin, and ethylamine groups.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.27 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the current data.

Scientific Research Applications

Applications in Agriculture and Medicine

Agricultural Products and Pharmaceuticals 1,2,4-Triazoles and their derivatives, such as amino-1,2,4-triazoles, have been utilized extensively in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their applications also extend to analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids in applied sciences, biotechnology, energy, and chemistry. These compounds, including those related to the queried chemical structure, play a crucial role in developing plant protection products like insecticides, fungicides, and plant growth regulators. In medicine, they contribute to the creation of antimicrobial and cardiological drugs, showcasing their broad utility in enhancing agricultural productivity and treating various health conditions (Nazarov et al., 2021).

Environmental and Chemical Synthesis

PFAS Removal Research indicates that amine-containing sorbents, which may include derivatives of the compound , offer promising solutions for the control of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment. These sorbents leverage electrostatic interactions, hydrophobic interactions, and their specific morphology for effective PFAS removal, highlighting the critical role of amine-functionalized compounds in environmental purification and the mitigation of pollution (Ateia et al., 2019).

Biomedical Research

Antibacterial and CNS Acting Drugs 1,2,4-Triazole-containing hybrids have demonstrated potential in antibacterial activities, particularly against Staphylococcus aureus, a significant cause of nosocomial and community-acquired infections. These compounds, due to their structural resemblance to amides, esters, and carboxylic acids, inhibit critical bacterial proteins like DNA gyrase and penicillin-binding protein, suggesting their utility in developing new antibacterial agents (Li & Zhang, 2021). Additionally, heterocycles with heteroatoms such as nitrogen have been explored for their central nervous system (CNS) activity, indicating the vast potential of 1,2,4-triazole derivatives in synthesizing compounds that could act on the CNS, offering new avenues for treating various CNS disorders (Saganuwan, 2017).

properties

IUPAC Name

2-[[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c14-10-4-2-1-3-9(10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMYOMJHQXDIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 2
(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 3
(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 4
(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 5
(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 6
(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

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